1-Octylnonyl 8-[[8-[(1-ethylnonyl)oxy]-8-oxooctyl](2-hydroxyethyl)amino]octanoate
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Overview
Description
1-Octylnonyl 8-[8-[(1-ethylnonyl)oxy]-8-oxooctylamino]octanoate is a PEG lipid compound. It is primarily used in scientific research, particularly in the field of drug delivery . This compound is known for its ability to form liposomes, which are essential for encapsulating drugs and ensuring their efficient delivery to target cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Octylnonyl 8-[8-[(1-ethylnonyl)oxy]-8-oxooctylamino]octanoate involves multiple steps The process typically starts with the esterification of octanoic acid with 1-octylnonanolThe final step involves the coupling of the hydroxyethylamino group to the esterified product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors ensure precise control over reaction conditions, such as temperature and pressure, leading to high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-Octylnonyl 8-[8-[(1-ethylnonyl)oxy]-8-oxooctylamino]octanoate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the ethylnonyl group can be replaced with other alkyl groups
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide
Major Products
The major products formed from these reactions include various derivatives of the original compound, which can be used for different research applications .
Scientific Research Applications
1-Octylnonyl 8-[8-[(1-ethylnonyl)oxy]-8-oxooctylamino]octanoate is widely used in scientific research, particularly in the following areas:
Chemistry: Used as a reagent for synthesizing other complex molecules.
Biology: Plays a crucial role in the formation of liposomes for drug delivery.
Medicine: Used in the development of targeted drug delivery systems, particularly for cancer therapy.
Industry: Employed in the formulation of various pharmaceutical products
Mechanism of Action
The compound exerts its effects by forming liposomes, which encapsulate drugs and protect them from degradation. These liposomes can then fuse with cell membranes, releasing the encapsulated drug into the target cells. The molecular targets include cell membrane lipids and proteins involved in endocytosis .
Comparison with Similar Compounds
Similar Compounds
SM-102: Another PEG lipid used in lipid nanoparticle formulations.
1-Octylnonyl 8-[(2-hydroxyethyl)amino]octanoate: A simpler analog used in similar applications
Uniqueness
1-Octylnonyl 8-[8-[(1-ethylnonyl)oxy]-8-oxooctylamino]octanoate is unique due to its specific structure, which provides optimal properties for drug encapsulation and delivery. Its ability to form stable liposomes makes it highly effective in targeted drug delivery systems .
Biological Activity
1-Octylnonyl 8-[8-[(1-ethylnonyl)oxy]-8-oxooctylamino]octanoate, a complex lipid compound, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and implications for therapeutic applications.
- Molecular Formula : C27H55NO
- Molecular Weight : 441.7 g/mol
- CAS Number : 2089251-75-0
1. Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens, including bacteria and viruses. It has been shown to inhibit the growth of:
- Bacterial strains : Effective against Gram-positive and Gram-negative bacteria.
- Viruses : Demonstrated activity against influenza virus and HIV .
2. Anticancer Effects
The compound has been investigated for its potential anticancer properties. Studies suggest that it may induce apoptosis in cancer cells through:
- Cell Cycle Arrest : Inhibition of cell proliferation by interfering with the cell cycle.
- Apoptotic Pathways : Activation of intrinsic and extrinsic apoptotic pathways, leading to programmed cell death .
3. Immunomodulatory Effects
1-Octylnonyl 8-[8-[(1-ethylnonyl)oxy]-8-oxooctylamino]octanoate influences immune responses by modulating:
- Cytokine Production : Altering the secretion of pro-inflammatory cytokines.
- Immune Cell Activation : Enhancing the activity of macrophages and T-cells, which play crucial roles in immune defense .
The biological activity of this compound is attributed to its interaction with various cellular pathways:
Case Study 1: Antiviral Activity
A study evaluating the antiviral efficacy of the compound against HIV demonstrated a dose-dependent inhibition of viral replication in vitro. The compound was found to disrupt the viral life cycle at multiple stages, indicating its potential as a therapeutic agent in HIV treatment.
Case Study 2: Cancer Cell Line Studies
In vitro studies on various cancer cell lines (e.g., breast and prostate cancer) revealed that treatment with this compound led to significant reductions in cell viability and increased rates of apoptosis. These findings suggest its potential application in cancer therapy as an adjunct to existing treatments.
Properties
Molecular Formula |
C46H91NO5 |
---|---|
Molecular Weight |
738.2 g/mol |
IUPAC Name |
undecan-3-yl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(2-hydroxyethyl)amino]octanoate |
InChI |
InChI=1S/C46H91NO5/c1-5-9-12-15-20-27-34-43(8-4)51-45(49)37-30-23-18-25-32-39-47(41-42-48)40-33-26-19-24-31-38-46(50)52-44(35-28-21-16-13-10-6-2)36-29-22-17-14-11-7-3/h43-44,48H,5-42H2,1-4H3 |
InChI Key |
BKIPRJNSOWMQFA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CC)OC(=O)CCCCCCCN(CCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCO |
Origin of Product |
United States |
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